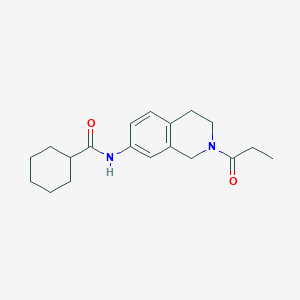![molecular formula C24H17N3O3 B2911319 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 932488-72-7](/img/structure/B2911319.png)
1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, also known as MPDPQ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. MPDPQ belongs to the class of pyrazoloquinoline derivatives and has been shown to possess various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several advantages for use in lab experiments. It is a fluorescent probe that can be used to study the binding of small molecules to DNA. This compound also has potential applications as an anticancer agent and can be used to study the interaction of drugs with MRP1. However, this compound has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, this compound may have limited solubility in some solvents, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. One potential direction is to further study its mechanism of action and potential applications as an anticancer agent. Another direction is to investigate its potential as a fluorescent probe for studying DNA binding. Additionally, this compound can be used to study the interaction of drugs with MRP1, and future research can focus on this area. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various research fields.
合成方法
The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves a multi-step process that starts with the reaction of 2-phenyl-1,3-dioxolane-4-carboxylic acid with hydrazine hydrate to form 2-phenyl-1,3-dioxolane-4-carbohydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde and ammonium acetate to form 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-4-carbohydrazide. Finally, this compound is cyclized with sulfuric acid to form this compound.
科学研究应用
1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been shown to possess various scientific research applications. It has been used as a fluorescent probe to study the binding of small molecules to DNA. This compound has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been used to study the interaction of drugs with the human multidrug resistance protein 1 (MRP1).
属性
IUPAC Name |
3-(4-methoxyphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3/c1-28-17-9-7-16(8-10-17)27-24-18-11-21-22(30-14-29-21)12-20(18)25-13-19(24)23(26-27)15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZGYLPPRMLTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2911236.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2911238.png)


![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2911242.png)
![ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2911244.png)
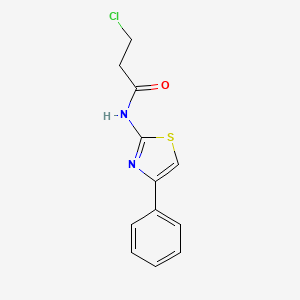
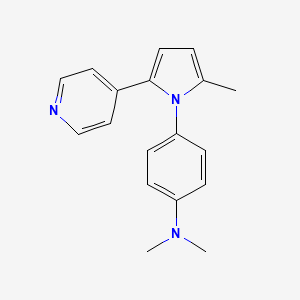
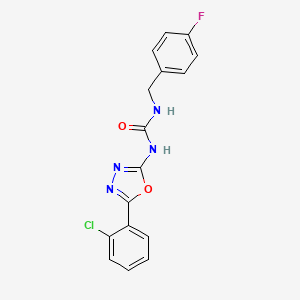

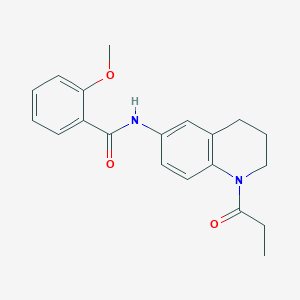
![N-(2,5-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2911252.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2911253.png)
